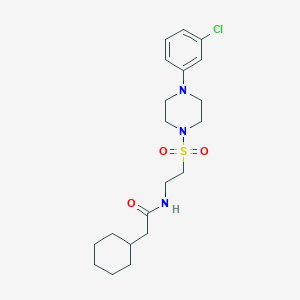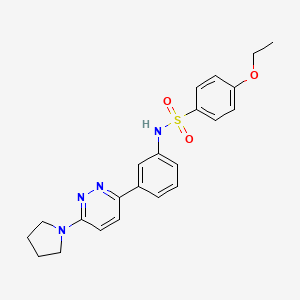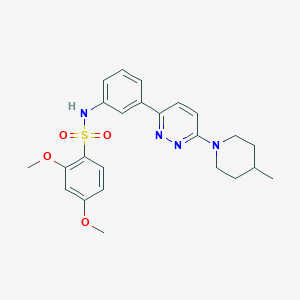![molecular formula C20H19FN2O3S B11258219 N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B11258219.png)
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[2-(4-Fluorphenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamid ist eine synthetische Verbindung, die zur Klasse der Thiazolderivate gehört. Thiazole sind heterocyclische Verbindungen, die sowohl Schwefel- als auch Stickstoffatome in ihrer Ringstruktur enthalten. Diese spezielle Verbindung ist aufgrund ihrer potenziellen biologischen Aktivität und Anwendungen in verschiedenen Bereichen wie der pharmazeutischen Chemie und Pharmakologie von Interesse.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-{2-[2-(4-Fluorphenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamid umfasst typischerweise die folgenden Schritte:
Bildung des Thiazolrings: Der Thiazolring kann durch Reaktion von 4-Fluoranilin mit α-Bromacetophenon in Gegenwart einer Base wie Kaliumcarbonat synthetisiert werden. Diese Reaktion bildet 2-(4-Fluorphenyl)-1,3-thiazol.
Alkylierung: Das Thiazolderivat wird dann mit 2-Bromethylaminhydrobromid alkyliert, um die Ethylaminseitenkette einzuführen.
Amidierung: Der letzte Schritt beinhaltet die Reaktion des alkylierten Thiazols mit 2,4-Dimethoxybenzoylchlorid in Gegenwart einer Base wie Triethylamin, um die gewünschte Benzamidverbindung zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Dies kann die Verwendung von Durchflussreaktoren und automatisierten Systemen umfassen, um eine gleichmäßige Produktion zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere am Thiazolring, eingehen, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können an der Carbonylgruppe des Benzamids auftreten, was möglicherweise zur entsprechenden Aminverbindung führt.
Substitution: Die aromatischen Ringe in der Verbindung können elektrophile Substitutionsreaktionen, wie Nitrierung oder Halogenierung, eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Als Reduktionsmittel werden typischerweise Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Elektrophile Substitutionsreaktionen verwenden häufig Reagenzien wie Salpetersäure für die Nitrierung oder Brom für die Halogenierung.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Entsprechende Amine.
Substitution: Nitrierte oder halogenierte Derivate der ursprünglichen Verbindung.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide, potentially forming the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Es kann auf sein Potenzial als antimikrobielles, antifungales oder Antikrebsmittel untersucht werden, da Thiazolderivate mit biologischen Aktivitäten verbunden sind.
Biologie: Die Verbindung kann in Studien im Zusammenhang mit Enzyminhibition, Rezeptorbindung und zellulären Signalwegen verwendet werden.
Pharmakologie: Sie kann als Leitverbindung für die Entwicklung neuer Medikamente dienen, die auf bestimmte biologische Pfade abzielen.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien oder als chemische Zwischenverbindung bei der Synthese anderer bioaktiver Moleküle verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von N-{2-[2-(4-Fluorphenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamid hängt wahrscheinlich mit seiner Fähigkeit zusammen, mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren zu interagieren. Der Thiazolring kann an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen teilnehmen, was seine Bindungsaffinität zu Zielproteinen verbessern kann. Zusätzlich kann die Fluorphenylgruppe zur Lipophilie der Verbindung beitragen, was ihren Durchgang durch Zellmembranen erleichtert .
Wirkmechanismus
The mechanism of action of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which may enhance its binding affinity to target proteins. Additionally, the fluorophenyl group can contribute to the compound’s lipophilicity, facilitating its passage through cellular membranes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(4-Fluorphenyl)-1,3-thiazol: Ein einfacheres Thiazolderivat mit ähnlichen biologischen Aktivitäten.
2,4-Dimethoxybenzamid: Ein Benzamidderivat mit potenziellen biologischen Aktivitäten.
4-Fluoranilin: Ein Vorläufer bei der Synthese verschiedener fluorierter Verbindungen.
Einzigartigkeit
N-{2-[2-(4-Fluorphenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamid ist aufgrund der Kombination aus seinem Thiazolring, seiner Fluorphenylgruppe und seiner Dimethoxybenzamideinheit einzigartig. Diese einzigartige Struktur kann spezifische biologische Aktivitäten und pharmakokinetische Eigenschaften verleihen, die in einfacheren oder weniger substituierten Analoga nicht vorhanden sind .
Eigenschaften
Molekularformel |
C20H19FN2O3S |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C20H19FN2O3S/c1-25-16-7-8-17(18(11-16)26-2)19(24)22-10-9-15-12-27-20(23-15)13-3-5-14(21)6-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
ZHQBMZYDEXOGIV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole](/img/structure/B11258146.png)
![7-(3-fluorophenyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B11258156.png)
![propan-2-yl {[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B11258161.png)
![N-(4-Chlorophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11258162.png)




![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11258196.png)
![2-({[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL](/img/structure/B11258201.png)
methanone](/img/structure/B11258202.png)
![(2E)-3-(furan-2-yl)-N-[(2E)-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]prop-2-enamide](/img/structure/B11258208.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B11258210.png)
![N-(2-methoxy-5-methylphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11258225.png)
